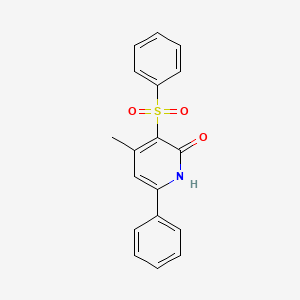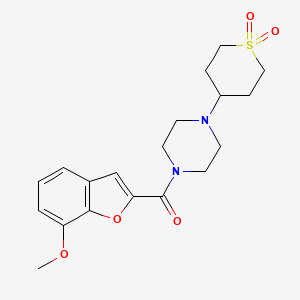
5-(((4-fluoro-3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((4-fluoro-3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C11H7FN4O4S and its molecular weight is 310.26. The purity is usually 95%.
BenchChem offers high-quality 5-(((4-fluoro-3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(((4-fluoro-3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
- Research on similar compounds, such as trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, demonstrates the importance of understanding molecular structures and interactions in drug design. This research specifically looks into the dihedral angles and distances between atoms in molecules, highlighting how small changes in molecular structure can significantly impact biological activity (Li et al., 2005).
Fluorescence and Selective Detection
- The synthesis and characterization of similar compounds, like 5-[{(2-Hydroxynaphthalen-1-yl)methylene}amino]pyrmidine-2,4(1H,3H)-dione (AMN), reveal applications in selective detection. AMN acts as a tridentate Schiff base fluorescent sensor for Al3+, demonstrating the potential of similar compounds in selective colorimetric and fluorescent chemosensing (Singh et al., 2013).
Conformational Polymorphism
- The study of conformational polymorphism in compounds like 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a structurally related compound, provides insight into the stability of different molecular conformations. This research is crucial for understanding how molecular structure influences the physical properties and stability of compounds, which is relevant for drug formulation and development (Yu et al., 2000).
Receptor Activation and Desensitization
- Studies on receptor activation and desensitization by derivatives of similar compounds, such as willardiine, offer valuable insights into how molecular modifications affect receptor interactions. This research is significant for drug discovery, particularly in targeting neurological receptors and understanding drug-receptor dynamics (Patneau et al., 1992).
Solid-State NMR and Molecular Modeling
- Analyses combining solid-state NMR (SSNMR) experiments and molecular modeling, as conducted on similar compounds like 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, are crucial for understanding the molecular structure in various polymorphic forms. Such studies are vital for pharmaceutical research, especially in characterizing and optimizing drug compounds (Smith et al., 2006).
Eigenschaften
IUPAC Name |
5-[(4-fluoro-3-nitrophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O4S/c12-7-2-1-5(3-8(7)16(19)20)13-4-6-9(17)14-11(21)15-10(6)18/h1-4H,(H3,14,15,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYOAOUUINGDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(NC(=S)NC2=O)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-fluoro-3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride](/img/structure/B2682218.png)


![7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2682226.png)

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride](/img/structure/B2682228.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2682230.png)